2-Nitro-6-(trifluoromethyl)phenol

Descripción general

Descripción

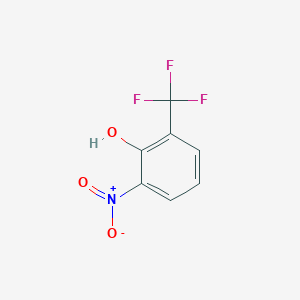

2-Nitro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)phenol typically involves the nitration of 6-(trifluoromethyl)phenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-amino-6-(trifluoromethyl)phenol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Nitro-6-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro functionalities.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity

Mecanismo De Acción

The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Comparación Con Compuestos Similares

- 2-Nitro-4-(trifluoromethyl)phenol

- 4-Nitro-3-(trifluoromethyl)phenol

- 2,3-Difluoro-6-nitrophenol

Comparison: 2-Nitro-6-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility, acidity, and reactivity, making it suitable for specific applications in research and industry .

Actividad Biológica

2-Nitro-6-(trifluoromethyl)phenol is an aromatic nitrophenol compound characterized by the presence of both a nitro group and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is , with a molecular weight of approximately 207.11 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

The unique electronic and chemical properties of this compound arise from its functional groups. The trifluoromethyl group enhances lipophilicity, while the nitro group can engage in various chemical reactions, making it a candidate for diverse applications in chemical synthesis and biological studies.

Synthesis Methods

Several methods have been documented for synthesizing this compound, including:

- Nitration of 6-(trifluoromethyl)phenol : This involves treating 6-(trifluoromethyl)phenol with a mixture of sodium nitrate and sulfuric acid.

- Nucleophilic Aromatic Substitution : This method utilizes nucleophiles to replace hydrogen atoms on the aromatic ring.

- Refluxing with concentrated nitric acid : A more aggressive method that can yield higher purity products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Limited activity |

While specific mechanisms of action for this compound remain poorly understood, it is hypothesized that its antimicrobial effects may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its reactive functional groups.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various nitrophenols, including this compound, demonstrated its potential as a lead compound in developing new antibacterial agents. The study utilized both in vitro and in vivo models to assess the effectiveness against resistant strains, showing promising results that warrant further investigation into its pharmacological properties .

Structure-Activity Relationship (SAR)

An extensive structure–activity relationship (SAR) investigation highlighted that modifications to the nitro and trifluoromethyl groups significantly impacted the biological activity of related compounds. For instance, compounds with similar structures but different positions of substituents exhibited varied levels of antibacterial activity, indicating that the positioning of these groups is critical for enhancing efficacy .

Toxicity and Safety Profile

The acute toxicity profile of this compound indicates moderate toxicity with an LD50 value around 141 mg/kg for oral exposure. It is classified under Toxicity Category II, suggesting caution in handling but not posing significant risk under controlled conditions .

Propiedades

IUPAC Name |

2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPKXGYPBUWNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358537 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-62-5 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.